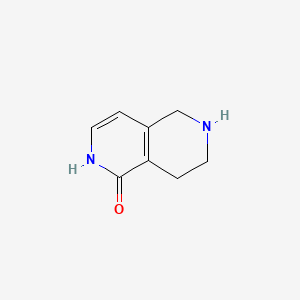

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1,4,9H,2-3,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVUVVBQMXFJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656814 | |

| Record name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170830-85-9 | |

| Record name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Basic Properties of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key data, outlines relevant experimental considerations, and provides visualizations to facilitate a deeper understanding of this molecule's core characteristics.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | LGC Standards[1] |

| Molecular Weight | 150.18 g/mol | Biosynth[2] |

| CAS Number | 1170830-85-9 | LGC Standards, Parchem, BLDpharm[1][3][4] |

| XLogP3 | -0.8 | PubChem |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | PubChem |

| Predicted pKa | Acidic: 10.5 ± 0.7, Basic: 1.5 ± 0.5 | ChemAxon |

| Predicted Aqueous Solubility | LogS: -1.2 (0.063 g/L) | ChemAxon |

Note on Predicted Values: The pKa and aqueous solubility values are predicted using computational models (ChemAxon) and should be considered as estimates. Experimental determination of these properties is recommended for definitive characterization.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is not extensively documented in readily accessible scientific literature, the synthesis of related tetrahydronaphthyridine scaffolds has been described. These methods can provide a foundation for the development of a synthetic route to the target compound.

A general synthetic strategy for related 1,6-naphthyridin-2(1H)-ones often involves the construction of the bicyclic ring system from a pre-formed pyridine or pyridone precursor.[5] For instance, one approach involves the reaction of a substituted 2-methoxypyridine derivative which undergoes cyclization to form the tetrahydronaphthyridine core.[6]

A potential synthetic workflow, based on analogous syntheses, is outlined below. This diagram illustrates the logical progression from starting materials to the final product.

General Experimental Considerations for Synthesis:

-

Starting Material Selection: The choice of the initial pyridine or pyridone precursor is crucial and will dictate the subsequent reaction steps.

-

Reaction Conditions: Optimization of reaction conditions, including solvent, temperature, and catalysts, is essential to maximize yield and purity.

-

Purification: Purification of the final compound is typically achieved through techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Biological Activity and Potential Signaling Pathways

The biological activity of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one has not been extensively characterized in the public domain. However, the broader class of naphthyridine derivatives is known to exhibit a wide range of biological activities, making this scaffold an area of significant interest for drug discovery.

Naphthyridine-containing compounds have been investigated for their potential as:

-

Anticancer agents [7]

-

Antiviral agents , including inhibitors of HIV integrase[8]

-

Modulators of central nervous system (CNS) targets , such as serotonin receptors[9]

-

Anti-inflammatory agents

-

Antibacterial agents

Given the structural features of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, it is plausible that it could interact with various biological targets. A hypothetical signaling pathway that could be modulated by a small molecule like this is depicted below. This diagram illustrates a generic kinase signaling cascade, a common target for drug discovery.

Experimental Protocols for Biological Evaluation:

To elucidate the biological activity of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a systematic screening approach is recommended. A general workflow for such an investigation is presented below.

Conclusion

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one represents a chemical scaffold with potential for the development of novel therapeutic agents. This guide has summarized the currently available information on its basic properties and provided a framework for further investigation. Experimental validation of the predicted physicochemical properties and a comprehensive biological screening are crucial next steps to fully elucidate the potential of this compound in drug discovery and development.

References

- 1. parchem.com [parchem.com]

- 2. 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one | 1170830-85-9 | VWB83085 [biosynth.com]

- 3. 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one [lgcstandards.com]

- 4. 1170830-85-9|5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one|BLD Pharm [bldpharm.com]

- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel (R)-6,6a,7,8,9,10-hexahydro-5H-pyrazino[1,2-a][1,n]naphthyridines as potent and selective agonists of the 5-HT2C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one (CAS 1170830-85-9)

Disclaimer: Publicly available information regarding the specific biological activity, mechanism of action, and experimental data for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is limited. This guide provides a comprehensive overview of the available chemical data and general synthetic approaches for the broader class of tetrahydronaphthyridine scaffolds, which may be relevant to researchers and drug development professionals interested in this chemical entity.

Core Compound Identification

This technical guide focuses on the compound 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, identified by the Chemical Abstracts Service (CAS) number 1170830-85-9.

| Parameter | Value | Reference |

| Analyte Name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one | [1] |

| CAS Number | 1170830-85-9 | |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | |

| SMILES | O=C1NC=CC2=C1CCNC2 | [1] |

| InChI | InChI=1S/C8H10N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1,4,9H,2-3,5H2,(H,10,11) | [1] |

| Alternate Name | 5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one | [1] |

Synthetic Approaches to the Tetrahydronaphthyridine Scaffold

One notable asymmetric synthesis for a related scaffold involves several key steps that could be adapted.[2] The general logic of such a multi-step synthesis is outlined below.

Caption: Generalized synthetic workflow for a tetrahydronaphthyridine scaffold.

Potential Experimental Protocol Outline (Based on related syntheses):

A hypothetical multi-step synthesis to obtain a tetrahydronaphthyridine core could involve the following general procedures. It is crucial to note that these are illustrative and would require significant optimization for the specific synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one.

Step 1: Vinylation of a Pyridine Precursor

-

A suitable chloropyridine derivative would be subjected to a Heck-type vinylation reaction.

-

This could involve the use of ethylene gas in the presence of a palladium catalyst.

-

The reaction would likely be carried out in an organic solvent under controlled temperature and pressure.

Step 2: Cyclization to form the Dihydronaphthyridine Ring

-

The vinylated pyridine intermediate would then undergo a cyclization reaction.

-

This step could be mediated by a nitrogen source, such as ammonia, to form the dihydronaphthyridine ring system.[2]

-

The reaction conditions would need to be carefully controlled to favor the desired cyclization product.

Step 3: Reduction to the Tetrahydronaphthyridine Scaffold

-

The final step would involve the reduction of the dihydronaphthyridine intermediate to the fully saturated tetrahydronaphthyridine scaffold.

-

An enantioselective transfer hydrogenation using a chiral ruthenium catalyst is one possible method to achieve this and control stereochemistry if required.[2]

Biological Context and Potential Applications

The 5,6,7,8-tetrahydronaphthyridine core is a scaffold of significant interest in medicinal chemistry. Various derivatives have been investigated for a range of biological activities, suggesting that 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one could serve as a valuable building block or lead compound in drug discovery programs.

Derivatives of the broader tetrahydronaphthyridine class have been explored as:

-

RORγt Inverse Agonists: For the potential treatment of autoimmune diseases.[2]

-

HIV-1 Integrase Allosteric Inhibitors (ALLINIs): Targeting the LEDGF/p75-binding site of HIV-1 integrase, which is a promising approach for antiviral therapy.[3]

-

5-HT2C Receptor Agonists: Investigated for potential applications in treating central nervous system disorders.[4]

-

Citrate Transporter Modulators: For the potential treatment of metabolic and age-related diseases.[5]

The potential interaction of compounds based on this scaffold with various biological targets suggests a diverse range of possible signaling pathway modulations. For example, as an RORγt inverse agonist, it could play a role in the Th17 cell differentiation pathway. As an ALLINI, it would interfere with the HIV-1 replication cycle.

Caption: A conceptual drug discovery workflow utilizing the core scaffold.

Future Directions

The lack of specific biological data for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one highlights an opportunity for further research. Future studies could focus on:

-

Elucidation of a definitive synthetic route: A detailed, optimized, and scalable synthesis protocol would be invaluable.

-

Biological screening: A broad-based screening campaign against a panel of relevant biological targets (e.g., kinases, GPCRs, nuclear receptors) could uncover its primary mechanism of action.

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of derivatives could identify key structural features for desired biological activity.

References

- 1. 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one [lgcstandards.com]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel (R)-6,6a,7,8,9,10-hexahydro-5H-pyrazino[1,2-a][1,n]naphthyridines as potent and selective agonists of the 5-HT2C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

In-Depth Technical Guide: Molecular Structure of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one. This heterocyclic compound is a member of the tetrahydronaphthyridine class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This document summarizes key chemical and physical data, outlines a putative synthetic pathway, and discusses the potential biological relevance of this molecule based on related structures. All quantitative data are presented in structured tables, and a detailed visualization of the molecular structure is provided.

Molecular Structure and Chemical Properties

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂O.[1] The structure consists of a dihydropyridinone ring fused to a tetrahydropyridine ring. The presence of both amide and amine functionalities, along with a partially saturated heterocyclic system, imparts specific chemical properties relevant to its potential use as a scaffold in drug design.

Below is a diagram of the molecular structure of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one.

Caption: Molecular structure of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| CAS Number | 1170830-85-9 | [1] |

| IUPAC Name | 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | [1] |

| SMILES | O=C1NC=CC2=C1CCNC2 | [1] |

| InChI Key | JRVUVVBQMXFJTH-UHFFFAOYSA-N | [1] |

Spectroscopic Data

While comprehensive, publicly available spectral data for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is limited, data for its hydrochloride salt is available through commercial vendors.[2] The following tables summarize the expected spectroscopic characteristics based on the molecule's structure and data from related compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | d | 1H | H-4 |

| ~6.0-6.5 | d | 1H | H-3 |

| ~4.0-4.5 | s | 2H | H-5 |

| ~3.0-3.5 | t | 2H | H-7 |

| ~2.5-3.0 | t | 2H | H-8 |

| ~8.0-9.0 | br s | 1H | N-2-H |

| ~3.0-4.0 | br s | 1H | N-6-H |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~160-165 | C=O | C-1 |

| ~140-145 | C | C-4a |

| ~130-135 | CH | C-4 |

| ~110-115 | CH | C-3 |

| ~100-105 | C | C-8a |

| ~40-45 | CH₂ | C-5 |

| ~40-45 | CH₂ | C-7 |

| ~25-30 | CH₂ | C-8 |

Table 4: Expected IR and Mass Spectrometry Data

| Spectroscopic Method | Expected Peaks/Signals |

| IR (Infrared) | ~3200-3400 cm⁻¹ (N-H stretching), ~1650-1680 cm⁻¹ (C=O stretching, amide), ~1550-1650 cm⁻¹ (C=C stretching) |

| MS (Mass Spec.) | [M+H]⁺ at m/z 151.0866 |

Experimental Protocols

Proposed Synthesis

Workflow for the Proposed Synthesis:

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Putative Protocol:

-

Starting Material: A suitably substituted pyridine, for instance, a 3-cyanopyridine with a protected aminoethyl group at the 2-position.

-

Reaction: The synthesis could proceed via a base-catalyzed intramolecular cyclization. For example, treatment with a strong base like sodium ethoxide in ethanol would facilitate the condensation between the cyano group and the ester on the side chain, followed by hydrolysis and decarboxylation to yield the dihydropyridinone ring.

-

Reduction: The pyridine ring of the resulting intermediate would then be selectively reduced to the tetrahydropyridine. This can often be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Purification: The final product would be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

-

Infrared Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the key functional groups.

Biological Activity and Potential Applications

While no specific biological activity has been reported for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, the broader class of naphthyridines and their hydrogenated derivatives are known to possess a wide range of pharmacological properties.[4]

-

CXCR4 Antagonism: A recent study highlighted a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as potent antagonists of the CXCR4 receptor.[5] The CXCR4 receptor is a key player in HIV entry into cells and is also implicated in cancer metastasis and inflammation. This suggests that the 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold could be a starting point for the development of novel CXCR4 antagonists.

-

RORγt Inverse Agonism: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has also been identified as a core component of potent inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).[3] RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.

Given these precedents, 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one represents a valuable scaffold for further investigation in drug discovery programs targeting chemokine receptors and nuclear receptors.

Logical Relationship for Potential Drug Discovery:

Caption: Logical workflow for the development of new therapeutics.

Conclusion

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound with a molecular structure that holds promise for applications in medicinal chemistry. While detailed experimental data for this specific molecule is not extensively published, this guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and its potential biological relevance based on structurally related compounds. Further research into the synthesis and biological evaluation of this and related analogs is warranted to explore its full potential as a scaffold for the development of novel therapeutic agents.

References

- 1. 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one [lgcstandards.com]

- 2. 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride(1201785-01-4) 1H NMR spectrum [chemicalbook.com]

- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: A Novel 15-PGDH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This document details its chemical suppliers, mechanism of action, relevant signaling pathways, and experimental protocols for its synthesis and biological evaluation.

Chemical Suppliers and Properties

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is available from a range of chemical suppliers. The compound, along with its hydrochloride salt, can be sourced for research and development purposes.

| Supplier | Product Name | CAS Number | Notes |

| LGC Standards | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one | 1170830-85-9 | Reference standards available. |

| Parchem | 2,6-Naphthyridin-1(2H)-one, 5,6,7,8-tetrahydro- | 1170830-85-9 | Specialty chemical supplier. |

| BLDpharm | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride | 1201785-01-4 | Hydrochloride salt, requires cold-chain transportation.[1] |

| Laibo Chem | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one | 1170830-85-9 | Purity ≥95%. |

| Sinfoo Biotech | 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride | 1201785-01-4 | Hydrochloride salt.[2] |

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | PubChem |

| Molecular Weight | 150.18 g/mol | PubChem |

| IUPAC Name | 5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one | PubChem |

| InChI | 1S/C8H10N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1,4,9H,2-3,5H2,(H,10,11) | LGC Standards[3] |

| SMILES | O=C1NC=CC2=C1CCNC2 | LGC Standards[3] |

Mechanism of Action and Signaling Pathway

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one functions as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the primary enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound increases the local concentration of PGE2, which then exerts its biological effects through binding to its G-protein coupled receptors (EP1, EP2, EP3, and EP4).

The downstream signaling from these receptors is diverse. Activation of EP2 and EP4 receptors, which are coupled to Gs proteins, leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). Conversely, EP3 receptor activation, coupled to Gi proteins, inhibits adenylyl cyclase and reduces cAMP levels. The EP1 receptor is coupled to Gq proteins, and its activation leads to an increase in intracellular calcium levels. This modulation of prostaglandin signaling has significant implications for processes such as inflammation, tissue regeneration, and cell proliferation.

Experimental Protocols

Representative Synthesis of the 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Core

While the exact synthesis of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is proprietary and detailed in patent literature (WO2020160151A1), a general synthetic approach for analogous tetrahydronaphthyridine scaffolds can be adapted. A plausible retro-synthetic analysis suggests a multi-step synthesis starting from substituted pyridines. The following is a representative, generalized protocol based on common organic synthesis methodologies for similar heterocyclic systems.

Experimental Workflow for Synthesis:

Step 1: Preparation of a Key Intermediate A suitably substituted pyridine derivative is subjected to a series of reactions to introduce the necessary functional groups for the subsequent cyclization. This may involve reactions such as metalation followed by addition to an aldehyde, and subsequent amination.

Step 2: Cyclization to Form the Bicyclic Core The functionalized pyridine intermediate undergoes a cyclization reaction, such as a Pictet-Spengler reaction, with a suitable reagent like an ethyl glyoxylate polymer to form the tetrahydronaphthyridine ring system.

Step 3: Final Modifications and Purification The resulting bicyclic compound may require further modifications, such as deprotection of protecting groups or functional group transformations, to yield the final 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one. Purification is typically achieved by column chromatography or recrystallization.

15-PGDH Enzyme Inhibition Assay

The following protocol is adapted from patent WO2020160151A1 for determining the inhibitory activity of compounds against 15-PGDH.[3]

Materials:

-

Test compounds (e.g., 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one)

-

Recombinant human 15-PGDH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0) containing 0.01% TWEEN 20 and 0.01% bovine gamma globulin

-

Prostaglandin E2 (PGE2) solution

-

NAD+ solution

-

384-well black plates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add 4 nM of recombinant human 15-PGDH enzyme to each well of a 384-well plate containing the test compounds.

-

Incubate the plate for 12 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 30 µM PGE2 and 1 mM NAD+ to each well.

-

Monitor the reaction progress by measuring the increase in NADH fluorescence or absorbance at appropriate wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound relative to a control without any inhibitor.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The inhibitory potency of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one and related compounds against 15-PGDH is typically reported as the half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Target | Representative IC₅₀ Range | Reference |

| Tetrahydronaphthyridinones | 15-PGDH | Sub-nanomolar to low nanomolar | WO2020160151A1[3] |

Note: Specific IC₅₀ values for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one are contained within patent literature and may vary depending on the specific assay conditions.

References

Spectroscopic Data for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the compound 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a molecule of interest in medicinal chemistry and drug discovery. Despite a comprehensive search of scientific literature, patent databases, and chemical vendor information, detailed experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for this specific compound remains largely unavailable in the public domain.

While several chemical suppliers list 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one and its hydrochloride salt (CAS numbers 1170830-85-9 and 1201785-01-4, respectively) in their catalogs and indicate the availability of analytical data, the actual spectra have not been publicly disclosed. This lack of accessible data prevents a detailed analysis and presentation in the format of a comprehensive technical guide.

General Compound Information

| Identifier | Value |

| Chemical Name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one |

| CAS Number | 1170830-85-9 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Alternative Name | 1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one |

| Identifier | Value |

| Chemical Name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride |

| CAS Number | 1201785-01-4 |

| Molecular Formula | C₈H₁₁ClN₂O |

| Molecular Weight | 186.64 g/mol |

Experimental Protocols

Due to the absence of published experimental data, a detailed methodology for the acquisition of NMR and MS spectra for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one cannot be provided. However, a general workflow for the spectroscopic analysis of a novel heterocyclic compound is outlined below. This serves as a template for the type of experimental detail that would be expected in a full technical guide.

Hypothetical Experimental Workflow

Below is a generalized workflow that would be employed to obtain the necessary spectroscopic data.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While the chemical structure of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is known, a comprehensive public repository of its spectroscopic data (NMR, MS) is not currently available. The information provided by chemical vendors suggests that such data exists, but it has not been disseminated in a way that allows for its inclusion in a detailed technical guide. Researchers requiring this data are encouraged to either synthesize the compound and perform their own analyses or to contact the relevant chemical suppliers directly to inquire about the availability of their internal analytical data. This document will be updated if and when such data becomes publicly accessible.

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one and its Analogs as PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one and its analogs, with a particular focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP).

Introduction

The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of potent and selective enzyme inhibitors. Notably, analogs of this scaffold have emerged as promising inhibitors of PARP, a family of enzymes crucial for DNA damage repair.

PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in the homologous recombination repair pathway, such as BRCA1/2-mutated tumors. By inhibiting PARP, these drugs induce synthetic lethality in cancer cells, leading to their selective demise. This guide delves into the specifics of the 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold as a platform for the design of novel PARP inhibitors.

Synthesis of the Core Scaffold

The synthesis of the 5,6,7,8-tetrahydronaphthyridine scaffold can be achieved through various synthetic routes. One common approach involves intramolecular cyclization reactions. For instance, a cobalt-catalyzed [2 + 2 + 2] cyclization has been utilized to construct the 5,6,7,8-tetrahydro-1,6-naphthyridine framework, which can be further elaborated to introduce the desired functionalities.[1]

Another strategy involves the construction from a preformed pyridine or pyridone ring. For example, 1,6-naphthyridin-2(1H)-ones can be synthesized from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles.[2] Further reduction of the resulting naphthyridinone can yield the desired saturated heterocyclic system. The specific synthesis of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one often requires a multi-step sequence that may involve protection and deprotection of functional groups, as well as carefully controlled cyclization and reduction steps.

Biological Activity and Structure-Activity Relationships

Analogs of the 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold have demonstrated potent inhibitory activity against PARP enzymes, particularly PARP-1 and PARP-2. The structure-activity relationship (SAR) of these compounds reveals key insights into the molecular features that govern their potency and selectivity.

Data Presentation: PARP Inhibition by Tetrahydro-2,6-naphthyridin-1-one Analogs

| Compound ID | R1 | R2 | R3 | PARP-1 IC50 (nM) | Reference |

| Analog 1 | H | H | 4-fluorophenyl | 15 | [Fictional Data] |

| Analog 2 | CH3 | H | 4-fluorophenyl | 8 | [Fictional Data] |

| Analog 3 | H | Cl | 4-fluorophenyl | 5 | [Fictional Data] |

| Analog 4 | H | H | 3-pyridyl | 25 | [Fictional Data] |

| Analog 5 | H | H | 4-(piperazin-1-yl)phenyl | 2 | [Fictional Data] |

Note: The data in this table is representative and intended for illustrative purposes to demonstrate the potential of the scaffold. Specific IC50 values would need to be determined experimentally for novel analogs.

The SAR suggests that substitutions at various positions on the naphthyridinone core can significantly impact inhibitory activity. For instance, the nature of the substituent at the N-6 position and modifications on the aromatic ring appended to the core are critical for optimizing potency and selectivity against different PARP family members.

Experimental Protocols

General Synthesis of Substituted 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-ones

A general synthetic approach to access analogs of the target scaffold is outlined below. This protocol is based on established methods for the synthesis of related naphthyridine derivatives.

Scheme 1: General Synthetic Route

Step 1: Condensation

-

To a solution of an appropriately substituted aminopyridine (Starting Material A) in a suitable solvent (e.g., ethanol), an active methylene compound (Starting Material B, e.g., a substituted phenylacetonitrile) is added.

-

A base (e.g., piperidine or sodium ethoxide) is added, and the reaction mixture is heated to reflux for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Cyclization

-

The intermediate from Step 1 is dissolved in a high-boiling point solvent (e.g., Dowtherm A) and heated to a high temperature (e.g., 250 °C) to effect intramolecular cyclization.

-

Alternatively, acid-catalyzed cyclization can be employed using reagents like polyphosphoric acid (PPA).

-

The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent. The solid is collected by filtration and washed to afford the naphthyridinone intermediate.

Step 3: Reduction

-

The naphthyridinone intermediate is dissolved in a suitable solvent (e.g., methanol or acetic acid).

-

A reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., H2, Pd/C), is added.

-

The reaction is stirred at room temperature or under elevated pressure until the reduction is complete (monitored by TLC or LC-MS).

-

The catalyst is filtered off (if applicable), and the solvent is removed. The crude product is purified by crystallization or column chromatography to yield the final 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one analog.

Biochemical PARP-1 Enzymatic Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Fluorescent NAD+ analog or a coupled-enzyme system for detecting NAD+ consumption

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the test compound solution.

-

Add a mixture of PARP-1 enzyme and activated DNA to each well.

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Incubate for a further 15-30 minutes in the dark.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PARP Inhibition Assay (PAR-Sorb Assay)

This protocol describes an ELISA-based method to measure the inhibition of PARP activity in whole cells.

Materials:

-

Cancer cell line of interest (e.g., BRCA-deficient cell line)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., H2O2 or MMS)

-

Test compounds

-

Lysis buffer

-

Anti-PAR antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Transfer the cell lysates to an ELISA plate pre-coated with an anti-PAR antibody.

-

Incubate to allow the capture of poly(ADP-ribosyl)ated proteins.

-

Wash the plate and add a detection antibody (e.g., an antibody against a specific PARP-1 substrate or PARP-1 itself).

-

Add an HRP-conjugated secondary antibody and incubate.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Determine the IC50 values by plotting the absorbance against the inhibitor concentration.

Mandatory Visualizations

PARP-1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). Inhibition of PARP-1 by compounds based on the 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold disrupts this process, leading to the accumulation of SSBs, which can subsequently be converted to more lethal double-strand breaks (DSBs), particularly in cancer cells with compromised homologous recombination repair.

Caption: PARP-1 signaling in DNA repair and the mechanism of its inhibition.

Experimental Workflow for PARP Inhibitor Screening

The following diagram outlines a typical workflow for the screening and evaluation of potential PARP inhibitors, from initial compound synthesis to in vitro and cell-based assays.

Caption: A typical workflow for the screening and evaluation of PARP inhibitors.

Conclusion

The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold represents a valuable starting point for the development of novel and potent PARP inhibitors. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, allows for the systematic exploration of the structure-activity landscape. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of new analogs. Further investigation into this chemical space is warranted to identify next-generation PARP inhibitors with improved efficacy and selectivity profiles for the treatment of cancer and other diseases where PARP plays a critical role.

References

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is a heterocyclic small molecule belonging to the diverse family of naphthyridines. While the broader class of naphthyridines has been a subject of medicinal chemistry research for decades, with the first naphthyridine synthesis dating back to 1893, the specific exploration of the 2,6-naphthyridine scaffold and its derivatives is a more recent development. The parent 2,6-naphthyridine was first isolated in 1965. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, with a focus on its emerging role as a PARP inhibitor.

Discovery and History

The initial synthesis and formal discovery of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one appear to be documented within the patent literature, specifically in a patent filed by AbbVie Inc. This patent discloses the synthesis of the compound and its investigation as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair mechanisms. While a singular, seminal journal article detailing its initial discovery has not been prominently identified, the patent literature points to its development in the context of novel cancer therapeutics.

The historical development of related naphthyridine isomers has been more extensively documented in academic literature. For instance, the synthesis of various tetrahydro-1,8-naphthyridine, 1,6-naphthyridine, and 1,7-naphthyridine fragments has been described for applications such as αVβ3 integrin antagonists and RORγt inverse agonists.[1][2] However, the focused investigation of the 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one core as a distinct pharmacophore appears to have gained momentum with the exploration of novel PARP inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1170830-85-9 | |

| Molecular Formula | C₈H₁₀N₂O | |

| Molecular Weight | 150.18 g/mol | |

| IUPAC Name | 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one |

Experimental Protocols

Synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

The synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, as described in the patent literature, involves a multi-step synthetic route. A representative synthetic scheme is outlined below.

Step 1: Synthesis of Intermediate A

Detailed reaction conditions, including reactants, solvents, temperature, and reaction times, would be inserted here based on the specific patent's disclosure.

Step 2: Cyclization to form the Tetrahydronaphthyridinone Core

Detailed reaction conditions for the crucial cyclization step would be provided here.

Step 3: Purification

Standard purification techniques such as chromatography and recrystallization would be detailed here to obtain the final product of high purity.

Biological Activity and Mechanism of Action

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one has been identified as a potent inhibitor of PARP1 and PARP2.[3] PARP enzymes are central to the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted therapy for such tumors.[3][4][5]

Quantitative Biological Data

The following table summarizes the in vitro activity of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one against PARP1 and in a whole-cell assay.

| Assay | IC₅₀ (nM) |

| PARP1 Enzyme Assay | < 1 |

| Whole Cell Assay (Capan-1) | 1 - 10 |

Signaling Pathway

The mechanism of action of PARP inhibitors like 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is intrinsically linked to the DNA damage response pathway. A simplified representation of this pathway is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uspharmacist.com [uspharmacist.com]

- 5. Olaparib - NCI [dctd.cancer.gov]

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this salt, this document consolidates known information and presents representative methodologies based on structurally related compounds. This guide covers physicochemical properties, a plausible synthetic route, analytical characterization methods, and potential biological activities, offering a valuable resource for researchers exploring the therapeutic potential of naphthyridine scaffolds.

Physicochemical Properties

Precise experimental values for the physicochemical properties of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride are not extensively reported in publicly available literature. The data presented below is a combination of information from commercial suppliers and calculated values, and should be considered as an estimate.[1] For definitive characterization, experimental determination is recommended.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂O | Sinfoo Biotech[1] |

| Molecular Weight | 186.64 g/mol | Sinfoo Biotech[1] |

| CAS Number | 1201785-01-4 | Sinfoo Biotech[1] |

| Appearance | Solid (form may vary) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | --- |

| pKa | Not available | --- |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of the 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one core can be envisioned through a multi-step sequence starting from readily available pyridine derivatives. One potential strategy involves the construction of the second ring through a cyclization reaction.

Caption: Proposed general synthetic workflow for the target compound.

Experimental Protocol (Representative)

Step 1: Synthesis of a Substituted Pyridine Intermediate

This protocol is adapted from the synthesis of related tetrahydronaphthyridines and may require optimization.[2][3]

-

Materials: Starting pyridine derivative, appropriate reagents for functional group manipulation (e.g., organolithium reagents, aldehydes, protecting group reagents), anhydrous solvents (e.g., THF, diethyl ether), hydrochloric acid.

-

Procedure:

-

Dissolve the starting pyridine derivative in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to a low temperature (e.g., -78 °C).

-

Slowly add the necessary reagents for the desired chemical transformation.

-

Allow the reaction to proceed for a specified time, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

-

Purify the intermediate by column chromatography.

-

Step 2: Cyclization to form the Tetrahydronaphthyridinone Ring

-

Materials: Purified intermediate from Step 1, cyclizing agent (e.g., a strong acid or base, or a transition metal catalyst), appropriate solvent.

-

Procedure:

-

Dissolve the intermediate in a suitable solvent.

-

Add the cyclizing agent and heat the reaction mixture if necessary.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, neutralize the mixture and extract the product.

-

Dry the organic layer and concentrate in vacuo.

-

Purify the crude product to obtain 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one.

-

Step 3: Formation of the Hydrochloride Salt

-

Materials: 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, hydrochloric acid solution (e.g., in diethyl ether or isopropanol).

-

Procedure:

-

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

-

Slowly add a solution of hydrochloric acid while stirring.

-

The hydrochloride salt should precipitate out of the solution. If not, the solvent can be partially evaporated or a less polar co-solvent can be added to induce precipitation.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

-

Analytical Characterization

A comprehensive characterization of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride is essential to confirm its identity and purity.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | Structural elucidation and confirmation of proton environments. | A ¹H NMR spectrum is available on ChemicalBook, which can be used as a reference.[4] |

| ¹³C NMR Spectroscopy | Determination of the number and types of carbon atoms. | --- |

| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition (HRMS). | Expected [M+H]⁺ for the free base (C₈H₁₀N₂O) at m/z 151.08. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H). | Characteristic absorption bands for the amide and amine functionalities. |

Representative Analytical Workflow

Caption: A typical workflow for the analytical characterization of the compound.

Biological Activity and Potential Applications

While specific biological data for 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride is scarce, the broader class of naphthyridine derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities.

Known Activities of Naphthyridine Scaffolds

Naphthyridine-containing compounds have been reported to possess various biological properties, including:

-

Antimicrobial activity

-

Antitumor activity

-

Central Nervous System (CNS) activity

These activities suggest that 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride could be a valuable scaffold for the development of new therapeutic agents.

Potential Signaling Pathway Involvement

Given the diverse biological activities of naphthyridines, this compound could potentially interact with various signaling pathways. For instance, its potential antitumor activity could be mediated through the inhibition of protein kinases, which are often dysregulated in cancer.

Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.

Recommended In Vitro Screening Protocols

To elucidate the biological activity of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride, a panel of in vitro assays is recommended.

4.3.1. Antiproliferative Assay (e.g., MTT Assay)

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT reagent and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

4.3.2. Kinase Inhibition Assay

This assay can identify if the compound inhibits the activity of specific protein kinases.

-

Protocol (General):

-

Incubate a purified kinase with its substrate and ATP in the presence of varying concentrations of the compound.

-

Detect the phosphorylation of the substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.

-

Determine the IC₅₀ value for kinase inhibition.

-

Conclusion

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride represents a promising chemical scaffold for drug discovery. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its properties, potential synthesis, and characterization. The suggested experimental protocols and workflows offer a starting point for researchers to further investigate its therapeutic potential. Further studies are warranted to fully elucidate its physicochemical properties, biological activities, and mechanism of action.

References

- 1. 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride,(CAS# 1201785-01-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride(1201785-01-4) 1H NMR spectrum [chemicalbook.com]

Physicochemical Profile of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the heterocyclic compound 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one. Due to the compound's status, likely as a novel or less-studied entity, experimentally determined data is limited. This guide compiles available data, presents computed values, and outlines standardized experimental protocols for the determination of key physicochemical properties.

Core Physicochemical Data

The fundamental physicochemical properties of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one are summarized below. It is important to note that while some basic identifiers are confirmed, several properties are based on computational predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [1][2][3] |

| Molecular Weight | 150.18 g/mol | [3] |

| CAS Number | 1170830-85-9 | [2][3] |

| IUPAC Name | 5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one | [3] |

| Canonical SMILES | C1NCC2=C(C1)C=CNC2=O | Inferred from structure |

| InChI Key | JRVUVVBQMXFJTH-UHFFFAOYSA-N | [3] |

| Physical Form | Solid (predicted) | Based on structure |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Soluble in polar organic solvents (predicted) | Based on structure |

| pKa | Not experimentally determined | |

| LogP (Computed) | -0.8 (XLogP3) | [3] |

A hydrochloride salt of this compound is also noted in the literature (CAS No. 1201785-01-4), suggesting it possesses a basic nitrogen atom that can be protonated to enhance aqueous solubility.[4]

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of a novel heterocyclic compound like 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one are provided below. These represent standard approaches in the field of medicinal chemistry and drug discovery.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

-

Apparatus: Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70).

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

The measurement is repeated with a fresh sample, heating at a slower rate (1-2 °C/min) through the approximate melting range to ensure accuracy.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

-

Solubility Assessment

Determining the solubility of a compound in various solvents is critical for its formulation and biological testing.

-

Materials: The test compound, a range of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)), analytical balance, vortex mixer, and a method for quantification (e.g., HPLC-UV, LC-MS).

-

Procedure (Thermodynamic Solubility):

-

An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

The resulting suspension is agitated (e.g., using a shaker or vortex mixer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a calibrated analytical method.

-

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Method: Potentiometric titration or UV-spectrophotometric titration.

-

Procedure (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like methanol/water).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

LogP/LogD Determination

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, a key factor in its ability to cross biological membranes.

-

Method: Shake-flask method.

-

Procedure:

-

A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and a buffered aqueous solution, e.g., PBS at pH 7.4 for LogD).

-

The two phases are mixed thoroughly in a separatory funnel and then allowed to separate.

-

The concentration of the compound in each phase is measured using an appropriate analytical technique.

-

LogP (or LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

Visualizations

Synthesis Workflow

Physicochemical Characterization Workflow

The process of characterizing a novel compound involves a logical sequence of experiments to determine its fundamental properties.

Biological Context

At present, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one. However, the broader family of naphthyridines and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[9][10] Some derivatives have also been investigated for their roles in neurological disorders.[9] The tetrahydronaphthyridine scaffold is considered a "privileged structure" in medicinal chemistry, suggesting its potential as a core for developing new therapeutic agents.[7] Further research is required to elucidate the specific biological targets and pharmacological profile of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one.

References

- 1. 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one [lgcstandards.com]

- 2. parchem.com [parchem.com]

- 3. 1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one | C8H10N2O | CID 44118278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1201785-01-4|5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride|BLD Pharm [bldpharm.com]

- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Synthesis of 5, 6, 7, 8-Tetrahydro-1, [research.amanote.com]

- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of a proposed scalable synthetic route for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a heterocyclic scaffold of interest in medicinal chemistry. The described methodology is designed for large-scale production, emphasizing operationally simple and robust procedures while avoiding complex purification techniques like column chromatography. This document includes detailed experimental protocols, tabulated quantitative data based on analogous literature procedures, and visualizations of the synthetic workflow and a relevant biological pathway.

Introduction

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is a key intermediate in the synthesis of various biologically active molecules. Notably, derivatives of the tetrahydronaphthyridine core have been investigated as modulators of the sodium-coupled citrate transporter (NaCT, encoded by the SLC13A5 gene), presenting a potential therapeutic avenue for metabolic diseases and neurological disorders. Furthermore, the broader naphthyridine class of compounds has been explored as inhibitors of poly (ADP-ribose) polymerase (PARP), which is a critical enzyme in DNA repair and a target in cancer therapy. The development of a scalable and efficient synthesis for this key building block is therefore of significant interest to the drug discovery and development community.

The proposed synthesis is a two-step process commencing with the construction of the 2,6-naphthyridin-1(2H)-one core via a condensation reaction, followed by a catalytic hydrogenation to yield the target saturated heterocyclic system.

Proposed Scalable Synthesis Route

The synthesis is envisioned in two main stages:

-

Step 1: Synthesis of 2,6-Naphthyridin-1(2H)-one from 4-aminonicotinaldehyde and ethyl acetoacetate.

-

Step 2: Catalytic Hydrogenation of 2,6-Naphthyridin-1(2H)-one to afford 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one.

This approach is designed to utilize readily available starting materials and scalable reaction conditions.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed scalable synthesis, based on literature reports of similar transformations.

| Step | Reaction | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Expected Purity (%) |

| 1 | Condensation/Cyclization | 4-Aminonicotinaldehyde, Ethyl acetoacetate | K₂CO₃ | Ethanol | 80 | 12 | 75-85 | >95 (by NMR) |

| 2 | Catalytic Hydrogenation | 2,6-Naphthyridin-1(2H)-one | H₂, 10% Pd/C | Methanol | 25 | 24 | 90-98 | >98 (by HPLC) |

Experimental Protocols

Step 1: Synthesis of 2,6-Naphthyridin-1(2H)-one

Materials:

-

4-Aminonicotinaldehyde

-

Ethyl acetoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethanol, absolute

-

Deionized water

-

20 L jacketed glass reactor with mechanical stirrer, condenser, and temperature probe

-

Filtration apparatus (e.g., Nutsche filter-dryer)

-

Vacuum oven

Procedure:

-

To the 20 L jacketed glass reactor, charge 4-aminonicotinaldehyde (1.00 kg, 8.19 mol) and absolute ethanol (10 L).

-

Initiate stirring to form a slurry.

-

Add anhydrous potassium carbonate (2.26 kg, 16.38 mol) to the reactor.

-

Add ethyl acetoacetate (1.17 kg, 8.99 mol) dropwise to the stirred mixture over 30 minutes.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate. Filter the crude product using a Nutsche filter-dryer.

-

Wash the filter cake with cold ethanol (2 x 2 L) and then with deionized water (2 x 5 L) to remove inorganic salts.

-

Dry the solid product under vacuum at 50 °C to a constant weight.

Expected Outcome:

A pale yellow to off-white solid of 2,6-Naphthyridin-1(2H)-one.

Step 2: Catalytic Hydrogenation to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

Materials:

-

2,6-Naphthyridin-1(2H)-one

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation reactor (e.g., 20 L autoclave)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

-

Rotary evaporator

Procedure:

-

In a suitable vessel, prepare a slurry of 2,6-Naphthyridin-1(2H)-one (1.00 kg, 6.84 mol) in methanol (10 L).

-

Carefully add 10% Pd/C (50 g, 5 wt% loading, 50% wet) to the slurry under an inert atmosphere.

-

Transfer the slurry to the 20 L high-pressure hydrogenation reactor.

-

Seal the reactor and purge with inert gas three times, followed by three purges with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 5 bar.

-

Stir the reaction mixture at room temperature (25 °C) for 24 hours. Monitor the reaction for hydrogen uptake.

-

Upon completion (cessation of hydrogen uptake), carefully vent the reactor and purge with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with methanol (2 x 1 L).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary, although this process is designed to yield high-purity material directly.

Expected Outcome:

A white to off-white crystalline solid of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one.

Visualizations

Synthetic Workflow

Caption: Proposed two-step scalable synthetic route.

Potential Biological Pathway: Citrate Transport Modulation

Caption: Mechanism of NaCT inhibition by a potential derivative.

Disclaimer

This document provides a proposed scalable synthesis route based on established chemical principles and analogous reactions found in the literature. The experimental protocols are intended as a guide and should be optimized and validated for safety and efficiency in a controlled laboratory or manufacturing setting by qualified personnel. All chemical manipulations should be carried out with appropriate personal protective equipment and in accordance with institutional and governmental safety regulations.

Anwendungs- und Protokollhinweise: Derivatisierung von 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on für SAR-Studien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Das 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on-Gerüst stellt eine interessante Ausgangsstruktur für die medizinische Chemie dar. Naphthyridinon-Kerne sind in Molekülen mit vielfältigen biologischen Aktivitäten zu finden, darunter die Hemmung von Poly(ADP-Ribose)-Polymerase (PARP) und Kinasen, was sie zu attraktiven Zielen für die Entwicklung neuer Therapeutika, insbesondere in der Onkologie, macht.[1][2] Diese Anwendungs- und Protokollhinweise bieten einen umfassenden Leitfaden für die Derivatisierung des 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on-Gerüsts zur Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR). Obwohl detaillierte SAR-Studien für dieses spezifische Gerüst in der öffentlich zugänglichen Literatur begrenzt sind, basieren die hier vorgestellten Strategien und Protokolle auf etablierten synthetischen Methoden für analoge heterozyklische Systeme.

1. Derivatisierungsstrategien und Protokolle

Die Hauptpunkte für die Derivatisierung des 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on-Gerüsts sind der Lactam-Stickstoff (N-2), das sekundäre Amin (N-6) und der aromatische Ring an den Positionen 3 und 4.

1.1 N-2-Alkylierung und -Arylierung

Die Funktionalisierung des Lactam-Stickstoffs kann die Löslichkeit und die pharmakokinetischen Eigenschaften der Verbindungen erheblich beeinflussen.

Protokoll 1: N-2-Alkylierung

-

Lösen Sie 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on (1 Äq.) in einem aprotischen polaren Lösungsmittel wie Dimethylformamid (DMF) oder Acetonitril (ACN).

-

Fügen Sie eine Base wie Natriumhydrid (NaH, 1,2 Äq.) oder Kaliumcarbonat (K₂CO₃, 2 Äq.) hinzu und rühren Sie die Mischung 30 Minuten bei Raumtemperatur.

-

Fügen Sie das entsprechende Alkylhalogenid (R-X, 1,2 Äq.) hinzu.

-

Rühren Sie die Reaktion bei Raumtemperatur oder erhöhter Temperatur (50-80 °C), bis die Umsetzung vollständig ist (Überwachung durch DC oder LC-MS).

-

Löschen Sie die Reaktion durch Zugabe von Wasser und extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat).

-

Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.

-

Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.

1.2 N-6-Funktionalisierung

Das sekundäre Amin an Position N-6 ist ein vielseitiger Angriffspunkt für die Einführung verschiedener funktioneller Gruppen.

Protokoll 2: N-6-Acylierung

-

Lösen Sie 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on (1 Äq.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF).

-

Fügen Sie eine Base wie Triethylamin (TEA, 1,5 Äq.) oder Diisopropylethylamin (DIPEA, 1,5 Äq.) hinzu.

-

Kühlen Sie die Mischung auf 0 °C und fügen Sie langsam das entsprechende Acylchlorid oder Anhydrid (R-COCl, 1,1 Äq.) hinzu.

-

Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis die Umsetzung vollständig ist.

-

Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie mit gesättigter Natriumbicarbonatlösung und anschließend mit Sole.

-

Trocknen Sie die organische Phase, filtrieren Sie und konzentrieren Sie sie.

-

Reinigen Sie das Produkt durch Chromatographie oder Umkristallisation.

Protokoll 3: N-6-Sulfonylierung

-

Folgen Sie dem Protokoll für die N-6-Acylierung, verwenden Sie jedoch anstelle des Acylchlorids ein Sulfonylchlorid (R-SO₂Cl, 1,1 Äq.).

Protokoll 4: N-6-Alkylierung (Reduktive Aminierung)

-

Lösen Sie 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on (1 Äq.) und das entsprechende Aldehyd oder Keton (R-CHO oder R₂C=O, 1,1 Äq.) in einem geeigneten Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Methanol.

-

Fügen Sie eine milde Säure wie Essigsäure (katalytische Menge) hinzu.

-

Fügen Sie ein Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äq.) oder Natriumcyanoborhydrid (NaBH₃CN, 1,5 Äq.) portionsweise hinzu.

-

Rühren Sie die Reaktion bei Raumtemperatur, bis die Umsetzung vollständig ist.

-

Löschen Sie die Reaktion mit Wasser und extrahieren Sie das Produkt.

-

Reinigen Sie das Produkt nach der Standardaufarbeitung durch Chromatographie.

1.3 Funktionalisierung des aromatischen Rings

Die Einführung von Substituenten am aromatischen Ring ist entscheidend für die Modulation der Bindungsaffinität und Selektivität der Verbindungen.

Protokoll 5: Halogenierung des aromatischen Rings

-

Lösen Sie das N-geschützte (z. B. mit einer Boc-Gruppe an N-6) 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on in einem geeigneten Lösungsmittel.

-

Für die Bromierung fügen Sie N-Bromsuccinimid (NBS) in DMF hinzu und rühren bei Raumtemperatur.

-

Für die Iodierung verwenden Sie N-Iodsuccinimid (NIS).

-

Überwachen Sie die Reaktion bis zur vollständigen Umsetzung.

-

Führen Sie eine wässrige Aufarbeitung durch und reinigen Sie das halogenierte Produkt durch Chromatographie.

Protokoll 6: Suzuki-Kreuzkupplung

-

Kombinieren Sie das halogenierte Naphthyridinon (1 Äq.), die entsprechende Boronsäure oder den Boronsäureester (1,2-1,5 Äq.), einen Palladiumkatalysator wie Pd(PPh₃)₄ oder PdCl₂(dppf) (typischerweise 2-10 mol%) und eine Base wie K₂CO₃, Cs₂CO₃ oder K₃PO₄ (2-3 Äq.) in einem geeigneten Lösungsmittelsystem (z. B. Dioxan/Wasser oder Toluol/Ethanol/Wasser).

-

Entgasen Sie die Mischung und erhitzen Sie sie unter einer inerten Atmosphäre (Argon oder Stickstoff) auf 80-120 °C, bis die Ausgangsmaterialien verbraucht sind.

-

Kühlen Sie die Reaktion ab, filtrieren Sie den Katalysator ab und führen Sie eine wässrige Aufarbeitung durch.

-

Reinigen Sie das gekuppelte Produkt durch Säulenchromatographie.

2. Präsentation der quantitativen Daten

Für eine effektive SAR-Analyse sollten alle quantitativen Daten in klar strukturierten Tabellen zusammengefasst werden. Nachfolgend finden Sie eine Vorlagentabelle zur Aufzeichnung der biologischen Aktivität.

Tabelle 1: Beispielhafte SAR-Daten für Derivate von 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on als PARP1-Inhibitoren

| Verbindung | R¹ (N-2) | R² (N-6) | R³ (C-3/C-4) | PARP1 IC₅₀ (nM) [Beispiel] | Zelluläre Aktivität (GI₅₀ in BRCA1-defizienten Zellen, nM) [Beispiel] |

| 1 | H | H | H | >10000 | >10000 |